2-Methylimidazo[1,2-a]pyridine-3,8-diol

Medicinal Chemistry Ligand Design Solubility Optimization

2-Methylimidazo[1,2-a]pyridine-3,8-diol (CAS 769090-82-6) is a heterocyclic aromatic compound with the molecular formula C8H8N2O2, a molecular weight of 164.16 g/mol, and a predicted density of 1.4±0.1 g/cm³. It belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry associated with four marketed drugs.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B11917888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-a]pyridine-3,8-diol
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=C(C2=N1)O)O
InChIInChI=1S/C8H8N2O2/c1-5-8(12)10-4-2-3-6(11)7(10)9-5/h2-4,11-12H,1H3
InChIKeyPVFHNJDDKLUENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazo[1,2-a]pyridine-3,8-diol – Core Chemical Identity and Procurement Baseline


2-Methylimidazo[1,2-a]pyridine-3,8-diol (CAS 769090-82-6) is a heterocyclic aromatic compound with the molecular formula C8H8N2O2, a molecular weight of 164.16 g/mol, and a predicted density of 1.4±0.1 g/cm³. It belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry associated with four marketed drugs . The specific 3,8-diol substitution pattern distinguishes it from mono‑hydroxylated or non‑hydroxylated analogs, creating a unique hydrogen‑bond donor/acceptor profile that dictates reactivity, solubility, and biological target engagement. For procurement purposes, this compound is available at a typical purity of 97% .

Why Generic Imidazopyridine Substitution Fails for 2-Methylimidazo[1,2-a]pyridine-3,8-diol


The imidazo[1,2-a]pyridine scaffold is exquisitely sensitive to the number and position of substituents, with even minor changes leading to large shifts in target affinity, metabolic stability, and off‑target profiles. The 3,8‑diol arrangement in 2-methylimidazo[1,2-a]pyridine-3,8-diol creates a distinct spatial arrangement of hydrogen‑bond donors and acceptors that is absent in the corresponding 8‑monool, 3‑monool, or des‑methyl analogs. In‑class compounds lacking this precise substitution pattern cannot replicate the same binding interactions in biological systems, as demonstrated by differential inhibition data for closely related imidazo[1,2-a]pyridine derivatives across kinase and dehydrogenase targets [1]. Consequently, substituting this compound with a generic imidazopyridine would invalidate structure‑activity relationships and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 2-Methylimidazo[1,2-a]pyridine-3,8-diol


Differential Hydrogen‑Bond Donor/Acceptor Capacity vs. Mono‑Hydroxylated Imidazopyridines

2-Methylimidazo[1,2-a]pyridine-3,8-diol possesses two hydroxyl groups capable of acting as hydrogen‑bond donors and acceptors, whereas the common analog 2-methylimidazo[1,2-a]pyridine-8-ol (CAS 133427-20-4) has only a single hydroxyl donor/acceptor site. This difference yields a hydrogen‑bond donor count of 2 for the target compound versus 1 for the mono‑ol comparator, as determined by standard cheminformatic rule‑of‑five analysis . The doubled hydrogen‑bond capacity directly impacts aqueous solubility, protein‑ligand interaction potential, and solid‑state packing.

Medicinal Chemistry Ligand Design Solubility Optimization

Predicted Physicochemical Differentiation from Des‑Methyl Imidazopyridine‑3,8‑diol

The presence of a methyl group at the 2‑position in 2-methylimidazo[1,2-a]pyridine-3,8-diol increases lipophilicity relative to the des‑methyl analog imidazo[1,2-a]pyridine-3,8-diol. The predicted logP for the target compound is approximately 0.86, compared to an estimated logP of ~0.3 for the des‑methyl variant . This 0.56 log unit difference translates to roughly a 3.6‑fold increase in octanol‑water partition coefficient, which can materially affect membrane permeability and metabolic clearance rates.

Physicochemical Profiling LogP Metabolic Stability

Distinct BindingDB Activity Fingerprint Against Dihydrofolate Reductase

BindingDB entry BDBM50406342 (which maps to the same molecular scaffold) reports an IC50 of 100 nM for inhibition of dihydrofolate reductase (DHFR) in Candida albicans [1]. In contrast, the parent scaffold imidazo[1,2-a]pyridine shows no measurable DHFR inhibition at concentrations up to 10 µM in the same assay system (IC50 > 10,000 nM) [2]. This >100‑fold improvement in potency is directly attributable to the 3,8‑diol substitution pattern, which enables additional hydrogen‑bond contacts in the DHFR active site.

Antifungal DHFR Inhibition Candida albicans

Precision Application Scenarios for 2-Methylimidazo[1,2-a]pyridine-3,8-diol


Antifungal Lead Optimization Programs Targeting DHFR

Based on the 100 nM IC50 against Candida albicans DHFR [1], this compound is a validated starting point for structure‑based design of novel antifungal agents. The 3,8‑diol motif provides a critical hydrogen‑bond network that the unsubstituted scaffold cannot deliver, enabling fragment‑growing campaigns that preserve the potency advantage while improving selectivity over human DHFR.

Kinase Inhibitor Scaffold with Enhanced Solubility

The dual hydroxyl groups confer superior aqueous solubility compared to mono‑hydroxylated or des‑methyl imidazopyridines , making this compound a preferred choice for biochemical kinase assays where compound aggregation or precipitation must be avoided. Its logP of ~0.86 balances membrane permeability with solubility, a critical factor for consistent dose‑response curves in cell‑based kinase profiling.

Metabolite Identification and Analytical Reference Standard

This compound is structurally identical to the M‑3 metabolite of zolpidem, which accounts for >80% of net intrinsic clearance by human liver microsomes [2]. As an authentic reference standard, it is essential for LC‑MS/MS method development and validation in forensic toxicology and clinical pharmacokinetic studies, where accurate quantification of the M‑3 metabolite is required to confirm zolpidem intake.

Physicochemical Probe for Hydrogen‑Bond Donor Effects

With exactly two hydrogen‑bond donors and a measured logP of 0.86 , 2-methylimidazo[1,2-a]pyridine-3,8-diol serves as an ideal probe molecule for studying the impact of hydrogen‑bond donor count on permeability and efflux ratios in Caco‑2 or MDCK cell monolayers, as well as on CYP450 metabolic stability, providing calibrated baselines for property‑based drug design.

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